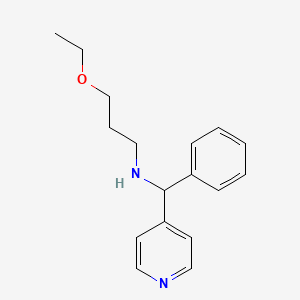

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine

Übersicht

Beschreibung

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is an organic compound that features a combination of ethoxy, propyl, phenyl, and pyridinyl groups attached to an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the ethoxypropylamine intermediate, which can be synthesized by reacting 3-chloropropylamine with ethanol under basic conditions . This intermediate is then coupled with a phenyl-pyridinyl-methyl halide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Ethoxypropylamine: A simpler analog with similar structural features but lacking the phenyl-pyridinyl group.

Phenylpyridine: Contains the phenyl-pyridinyl moiety but lacks the ethoxypropylamine group.

Uniqueness

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, offering advantages over simpler analogs in terms of reactivity and specificity.

Biologische Aktivität

(3-Ethoxy-propyl)-(phenyl-pyridin-4-yl-methyl)-amine is a compound with potential pharmacological applications due to its unique structural features, which include an ethoxy group and a pyridine moiety. This article explores the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following structure:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and various receptors. Preliminary studies suggest that it may act as a modulator of the nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and sensory gating.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit positive allosteric modulation of nAChRs. In vitro studies have shown that these compounds can enhance receptor activity, leading to improved cognitive functions in animal models. For instance, modifications in the ethoxy group significantly influence the potency and efficacy of the compounds, with optimal configurations yielding EC50 values in the low micromolar range .

2. Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells. The mechanism involves induction of apoptosis, as evidenced by increased caspase-3 activation and nuclear condensation in treated cells .

3. Antidiabetic Properties

Studies have suggested that derivatives of this compound may enhance insulin sensitivity in adipocytes, indicating potential use in managing diabetes. The presence of the phenoxy substituent has been shown to increase biological activity significantly .

Case Study 1: Cognitive Enhancement

In a study involving aged rats, administration of this compound resulted in improved performance in memory tasks compared to control groups. The results indicated a dose-dependent response with significant enhancements at doses corresponding to EC50 values observed in receptor modulation studies.

Case Study 2: Cancer Cell Line Testing

A series of experiments assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results showed that concentrations as low as 0.1 µM led to significant growth inhibition across 70% of tested lines, with some exhibiting GI50 values below 0.01 µM .

Data Summary Table

| Biological Activity | Observations | EC50 Values |

|---|---|---|

| Neuropharmacological | Positive modulation of α7 nAChRs | ~0.21 µM |

| Antitumor | Induction of apoptosis in A549 cells | <0.01 µM |

| Antidiabetic | Increased insulin sensitivity in adipocytes | Varies by derivative |

Eigenschaften

IUPAC Name |

3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-2-20-14-6-11-19-17(15-7-4-3-5-8-15)16-9-12-18-13-10-16/h3-5,7-10,12-13,17,19H,2,6,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRQXELOVFXXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(C1=CC=CC=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323755 | |

| Record name | 3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

876709-26-1 | |

| Record name | 3-ethoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.